2-Methyl-6-(2-methylpropyl)pyrazine
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Overview
Description
2-Methyl-6-isobutylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family. Pyrazines are known for their distinctive odors and are often found in various natural sources such as plants, animals, and microorganisms. This compound, in particular, is notable for its strong, earthy, and nutty aroma, making it a valuable component in the flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-isobutylpyrazine typically involves the condensation of appropriate aldehydes and amines. One common method is the reaction of 2-methylpyrazine with isobutyraldehyde under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired pyrazine derivative .
Industrial Production Methods: Industrial production of 2-Methyl-6-isobutylpyrazine often employs catalytic processes to enhance yield and efficiency. Metal-catalyzed reactions, such as those involving palladium or copper catalysts, are frequently used to facilitate the formation of the pyrazine ring. Additionally, green chemistry approaches, including the use of environmentally benign solvents and reagents, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-isobutylpyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include pyrazine N-oxides, dihydropyrazines, and various substituted pyrazines, depending on the specific reagents and conditions employed .
Scientific Research Applications
2-Methyl-6-isobutylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in natural signaling processes, such as pheromone communication in insects.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Methyl-6-isobutylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to olfactory receptors, triggering a sensory response that is perceived as its characteristic aroma. Additionally, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
- 2-Methyl-3-isobutylpyrazine
- 2-Methoxy-3-isobutylpyrazine
- 2-Isopropylpyrazine
- 2,5-Dimethylpyrazine
Comparison: 2-Methyl-6-isobutylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct olfactory properties compared to its analogs. For instance, 2-Methoxy-3-isobutylpyrazine has a more pronounced green and bell pepper-like aroma, while 2,5-Dimethylpyrazine is known for its nutty and roasted notes .
Properties
CAS No. |
32184-48-8 |
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Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-methyl-6-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C9H14N2/c1-7(2)4-9-6-10-5-8(3)11-9/h5-7H,4H2,1-3H3 |
InChI Key |
LIRDEXCRJBABIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)CC(C)C |
Origin of Product |
United States |
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